molecular formula C8H7BrF3NO B1373020 (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine CAS No. 1152088-62-4

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Cat. No. B1373020
CAS RN: 1152088-62-4
M. Wt: 270.05 g/mol
InChI Key: NJQPNUQKZRXPOS-UHFFFAOYSA-N
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Description

“(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is closely related to “(5-Bromo-2-(trifluoromethoxy)phenyl)boronic acid”, which has a molecular weight of 284.83 .


Synthesis Analysis

The synthesis of “(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” is not well-documented in the available literature .

Scientific Research Applications

Serotonin/Noradrenaline Reuptake Inhibition

A study by Whitlock et al. (2008) explored a series of 1-(2-phenoxyphenyl)methanamines, which showed selective dual serotonin and noradrenaline reuptake pharmacology. This class of compounds, including variations similar to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, demonstrates potential in neurological research, particularly in understanding mechanisms of antidepressants (Whitlock, Blagg, & Fish, 2008).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromine compounds, and analyzed their in vitro antioxidant activities. This research indicates the potential of bromophenols like (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in developing antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Aryne Chemistry

Research by Schlosser and Castagnetti (2001) involving compounds like 1-bromo-2-(trifluoromethoxy)benzene, which is structurally related to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, highlights the use of aryne chemistry in synthesizing naphthalenes and naphthols. This area of study is significant for developing new chemical synthesis methods (Schlosser & Castagnetti, 2001).

Anticancer Activity

A study by Mbugua et al. (2020) on new palladium and platinum complexes based on Schiff bases from R-(phenyl)methanamine ligands, to which (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is structurally related, revealed notable anticancer activity. This research demonstrates the potential of such compounds in developing new anticancer drugs (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).

Antimicrobial and Anticancer Studies

Preethi et al. (2021) synthesized Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde, which are structurally related to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. These complexes exhibited antimicrobial and anticancer activities, indicating potential therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Safety And Hazards

The safety and hazards associated with “(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” are not well-documented in the available literature .

Future Directions

The future directions for research on “(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” are not well-documented in the available literature .

properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQPNUQKZRXPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676442
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

CAS RN

1152088-62-4
Record name 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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